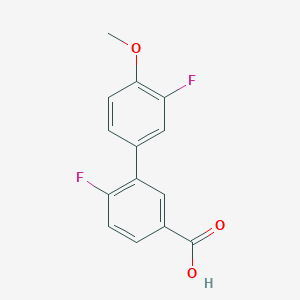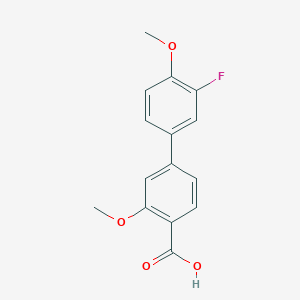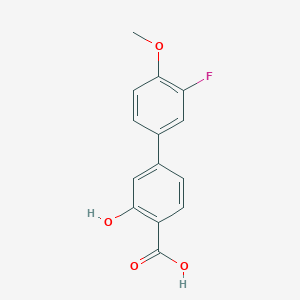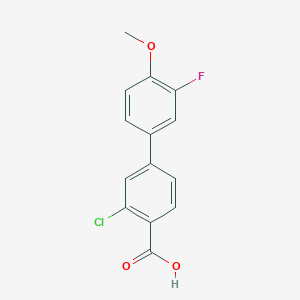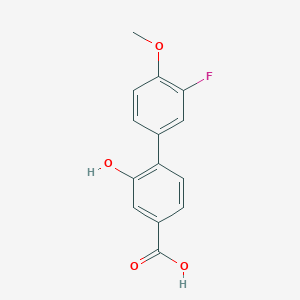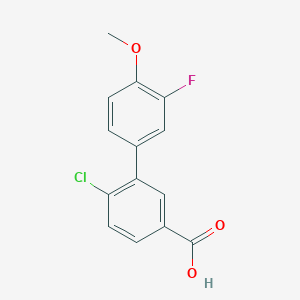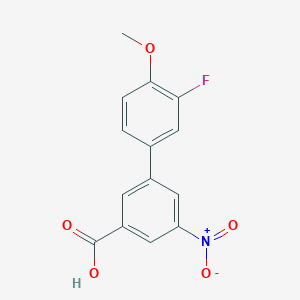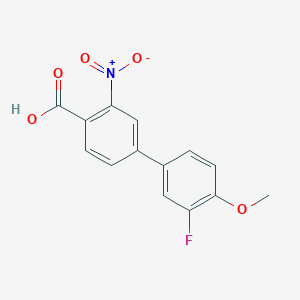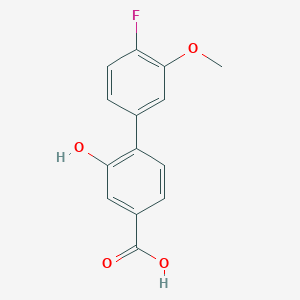
2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-methoxyphenyl)-6-methylbenzoic acid, commonly known as FMBA, is a phenolic compound with a wide range of applications in scientific research. FMBA is a versatile compound that can be used in a variety of experiments, from biochemical and physiological studies to drug synthesis. FMBA is an important intermediate in the synthesis of many pharmaceuticals, and its properties make it an ideal choice for a range of laboratory experiments.
科学的研究の応用
FMBA has a wide range of applications in scientific research. It can be used in biochemical and physiological studies to study the effects of different compounds on cell structure and function. It can also be used in drug synthesis to create new compounds with different pharmacological properties. Additionally, FMBA can be used in drug delivery systems to increase the efficacy of drugs.
作用機序
FMBA is a phenolic compound, which means it is able to interact with proteins in the body. When FMBA is taken up by cells, it binds to proteins and alters their structure and function. This can lead to changes in the cell’s metabolism, which can lead to changes in the body’s physiology.
Biochemical and Physiological Effects
FMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which can help protect cells from oxidative stress. Additionally, FMBA has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to reduce cholesterol levels.
実験室実験の利点と制限
FMBA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly stable compound, meaning it can be stored for long periods of time without degrading. However, FMBA also has some limitations. It is a relatively weak compound, meaning it may not be effective in some experiments. Additionally, it can be toxic in high doses, so care must be taken when handling or working with FMBA.
将来の方向性
There are many potential future directions for FMBA. It could be used in drug synthesis to create new compounds with different pharmacological properties. Additionally, it could be used to create targeted drug delivery systems that could increase the efficacy of drugs. Additionally, it could be used to study the biochemical and physiological effects of different compounds on cells. Finally, FMBA could be used to create new compounds for use in medical imaging, such as MRI and CT scans.
合成法
FMBA can be synthesized through several methods, including Grignard reaction, oxidation of anilines, and the Williamson ether synthesis. The Grignard reaction is a two-step process that involves the reaction of an alkyl halide with magnesium to form a Grignard reagent, followed by the reaction of the Grignard reagent with an aldehyde or ketone to form the desired product. The oxidation of anilines involves the reaction of anilines with an oxidizing agent such as potassium permanganate or nitric acid to form the desired product. Finally, the Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol in the presence of an acid catalyst to form the desired product.
特性
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-4-3-5-11(14(9)15(17)18)10-6-7-12(16)13(8-10)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLRLGBCYPWKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690175 |
Source


|
| Record name | 4'-Fluoro-3'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-36-2 |
Source


|
| Record name | 4'-Fluoro-3'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


